N-palmitoyl-tyrosine phosphoric acid (ammonium salt)
Description
N-Palmitoyl-tyrosine phosphoric acid (ammonium salt) (CAS: 799268-45-4) is a synthetic lipid derivative with a structure comprising a palmitoyl fatty acid chain linked to a tyrosine residue via a phosphoric acid group, neutralized as an ammonium salt . This compound functions as a selective competitive antagonist of lysophosphatidic acid (LPA) receptors, specifically targeting G protein-coupled receptors (GPCRs) involved in cellular signaling pathways such as cell proliferation, migration, and calcium mobilization . Its ammonium salt formulation enhances solubility in aqueous media, making it suitable for in vitro and in vivo pharmacological studies .
Key applications include:
Properties
Molecular Formula |
C25H45N2O7P |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
azanium;2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |
InChI |
InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3 |
InChI Key |
UZKHSMRJEHXEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis of NP-Tyr-PA begins with the benzyl ester of L-tyrosine, palmitic acid, and dibenzyl phosphoramidite as key precursors. The benzyl ester protects the carboxylic acid group of tyrosine during subsequent reactions, while palmitic acid introduces the N-acyl chain. Dibenzyl phosphoramidite serves as the phosphitylating agent to introduce the phosphate group.
Table 1: Key Reagents and Their Roles
Stepwise Synthesis Protocol
The synthesis follows a four-step sequence:
-
N-Acylation :
L-Tyrosine benzyl ester is reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-palmitoyl-tyrosine benzyl ester. This step achieves >90% yield under anhydrous conditions at 0–4°C. -
Phosphitylation :
The N-acylated product is treated with dibenzyl phosphoramidite under inert atmosphere (argon or nitrogen) to introduce the phosphate group. Tetrazole is often used as a catalyst, with reaction completion within 2–4 hours at room temperature. -
Oxidation and Deprotection :
The phosphite intermediate is oxidized to phosphate using hydrogen peroxide, followed by simultaneous debenzylation of the phosphate and carboxylic acid groups via catalytic hydrogenation (Pd/C) or acidic hydrolysis. This step yields NP-Tyr-PA in its free acid form. -
Ammonium Salt Formation :
The free acid is neutralized with ammonium hydroxide to form the ammonium salt, enhancing solubility for biological applications.
Table 2: Reaction Conditions and Yields
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| N-Acylation | 0–4°C, DCC, CH₂Cl₂ | 92% | 95% | |
| Phosphitylation | RT, tetrazole, THF | 85% | 90% | |
| Oxidation/Deprot. | H₂O₂, then Pd/H₂ or HCl | 78% | 88% | |
| Salt Formation | NH₄OH, ethanol/water | 95% | 99% |
Purification and Characterization
Chromatographic Techniques
Crude NP-Tyr-PA is purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. The ammonium salt form is isolated via lyophilization after buffer exchange.
Spectroscopic Analysis
Purity Assessment
Thin-layer chromatography (TLC) on silica gel plates (chloroform/methanol/water, 65:25:4) reveals a single spot with ninhydrin negativity and iodine positivity, confirming the absence of free tyrosine or palmitic acid.
Optimization and Scalability
Stereochemical Considerations
Both D- and L-stereoisomers of NP-Tyr-PA exhibit identical inhibitory potency when applied extracellularly, indicating no stereoselectivity in receptor binding. However, the L-form is preferred for biological studies to mirror natural amino acid configurations.
Solubility Enhancements
NP-Tyr-PA’s ammonium salt form dissolves in PBS containing 0.1 mg/mL human serum albumin or DMSO (1 mM stock), ensuring compatibility with cell-based assays.
Stability Profiling
The compound remains stable for >1 year when stored at −20°C in anhydrous form. Aqueous solutions retain activity for 48 hours at 4°C.
Analytical Validation and Quality Control
Certificate of Analysis (CoA)
Avanti Polar Lipids’ CoA for Lot 5287PGA010 specifies:
Batch-to-Batch Consistency
Interbatch variability in IC₅₀ values against LPA receptors is <5%, as validated in Xenopus oocyte assays.
Applications and Pharmacological Relevance
NP-Tyr-PA’s competitive inhibition of LPA receptors (IC₅₀ = 6.5 ± 1.5 nM at high-affinity sites) makes it a critical tool for studying LPA-mediated signaling in cancer, fibrosis, and inflammation. Its inability to inhibit platelet-activating factor (PAF) receptors ensures specificity .
Chemical Reactions Analysis
Types of Reactions
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphoric acid group.
Reduction: Reduction reactions can modify the palmitoyl group or the phosphoric acid group.
Substitution: The compound can participate in substitution reactions, particularly at the phosphoric acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different phosphoric acid derivatives, while substitution can introduce various functional groups to the molecule .
Scientific Research Applications
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) acts primarily as an agonist for lysophosphatidic acid receptors. Research indicates that it can influence intracellular calcium mobilization and affect physiological responses such as smooth muscle contraction and platelet aggregation. Its action mimics that of growth factors, highlighting its potential in modulating cellular functions related to growth and development.
Applications in Research and Pharmacology
-
Research Tool:
- Used to study receptor activity modulation.
- Acts as a selective competitive antagonist at lysophosphatidic acid receptors, influencing downstream signaling pathways related to cell migration and adhesion.
- Pharmaceutical Development:
-
Cellular Studies:
- Facilitates the understanding of G-protein coupled receptor signaling.
- Assists in elucidating the roles of lipid mediators in cellular processes.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of N-palmitoyl-tyrosine phosphoric acid (ammonium salt) in various experimental contexts:
- Inhibition Studies: A study demonstrated that N-palmitoyl-tyrosine phosphoric acid effectively inhibited lysophosphatidate-activated chloride currents in Xenopus laevis oocytes, showcasing its potential as a specific competitive inhibitor .
- Receptor Modulation: Another research effort indicated that this compound could modulate receptor activity by acting on specific signaling pathways, thus influencing cellular behaviors such as migration and adhesion.
Mechanism of Action
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) exerts its effects primarily through modulation of LPA receptors. These receptors are G-protein coupled receptors that mediate various cellular responses. The compound can act as an agonist or antagonist, depending on the receptor subtype and cellular context. It influences pathways involved in cell proliferation, migration, and survival by modulating intracellular calcium levels and activating downstream signaling cascades .
Comparison with Similar Compounds
N-Palmitoyl-Serine Phosphoric Acid (Ammonium Salt)
Pharmacological Profile:
- Receptor Selectivity: Competes with LPA at both high- and low-affinity receptor subtypes in Xenopus laevis oocytes .
- Potency : IC50 values of 5.4 ± 0.7 nM (high-affinity site) and 805 ± 97 nM (low-affinity site), slightly more potent than the tyrosine analogue at the high-affinity site .
- Stereochemistry : D- and L-stereoisomers show equivalent extracellular inhibitory activity .
Applications : Used interchangeably with the tyrosine variant in receptor antagonism studies .
Cyclic Phosphate Derivatives (e.g., 1-O-Hexadecyl-sn-Glycero-2,3-Cyclic-Phosphate)
Structural Differences : Cyclic phosphate group replaces the linear phosphoric acid, and a hexadecyl chain substitutes the palmitoyl-tyrosine moiety .
Pharmacological Profile :
- Receptor Selectivity : Binds preferentially to cyclic LPA receptors, a distinct subtype from those targeted by linear N-palmitoyl derivatives .
- Potency : Higher specificity but reduced broad-spectrum antagonism compared to N-palmitoyl-tyrosine .
Applications : Useful for studying cyclic LPA-specific pathways .
Lysophosphatidic Acid (LPA)
Structural Differences: Natural ligand with a single acyl or alkyl chain linked to a glycerol-phosphate backbone, lacking the tyrosine or serine amino acid component . Pharmacological Profile:
- Receptor Activation : Agonist of LPA receptors (LPAR1–6), inducing downstream signaling cascades .
- Potency: EC50 values in the nanomolar range, varying by receptor subtype . Applications: Baseline compound for studying LPA receptor activation; contrasts with inhibitory roles of N-palmitoyl derivatives .
Monoammonium Phosphate (Industrial Contrast)
Structural Differences: Inorganic salt (NH4H2PO4), unrelated to lipid-amino acid conjugates .
Data Tables
Table 1: Pharmacological Comparison of LPA Receptor-Targeting Compounds
Table 2: Structural and Functional Attributes
| Compound | Key Structural Feature | Solubility (Ammonium Salt) | Biological Role |
|---|---|---|---|
| N-Palmitoyl-Tyrosine Phosphoric Acid | Tyrosine-linked phosphoric acid | High | Receptor antagonist |
| N-Palmitoyl-Serine Phosphoric Acid | Serine-linked phosphoric acid | High | Receptor antagonist |
| 1-O-Hexadecyl Cyclic Phosphate | Cyclic phosphate with hexadecyl chain | Moderate | Subtype-specific ligand |
| LPA | Glycerol-phosphate with acyl chain | Low | Receptor agonist |
Biological Activity
N-palmitoyl-tyrosine phosphoric acid (ammonium salt) is a synthetic lipid compound recognized for its significant biological activity, particularly as an agonist for lysophosphatidic acid (LPA) receptors. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₉N₃O₇P
- Molecular Weight : Approximately 516.608 g/mol
- Structure : The compound consists of a palmitoyl fatty acid chain linked to a tyrosine residue, modified with a phosphoric acid group, which imparts amphiphilic properties essential for its biological interactions.
N-palmitoyl-tyrosine phosphoric acid acts primarily through its interaction with lysophosphatidic acid receptors, which are G-protein coupled receptors involved in various cellular processes such as:
- Cell Proliferation : It mimics growth factors, influencing cell growth and survival.
- Cell Migration : Modulates signaling pathways that regulate cellular movement.
- Intracellular Calcium Mobilization : Influences calcium signaling pathways critical for various physiological responses, including smooth muscle contraction and platelet aggregation .
Agonist and Antagonist Properties
Research indicates that N-palmitoyl-tyrosine phosphoric acid can function as both an agonist and a competitive antagonist of LPA receptors:
- Agonist Activity : In mammalian cells, it activates LPA receptors, leading to increased intracellular calcium levels and promoting cellular responses typical of growth factors .
- Antagonist Activity : In Xenopus oocytes, it has been shown to inhibit LPA receptor-mediated currents with IC50 values indicating high potency (5.4 nM at high-affinity sites) .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of N-palmitoyl-tyrosine phosphoric acid in comparison to similar compounds:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| N-palmitoyl-serine phosphoric acid | High | Antagonist of LPA receptors | Different amino acid backbone |
| Lysophosphatidic acid | Moderate | Agonist for LPA receptors | Naturally occurring lipid mediator |
| Phosphatidic acid | Moderate | Involved in cell signaling | Key role in membrane dynamics |
N-palmitoyl-tyrosine phosphoric acid's unique combination of palmitoyl fatty acid and tyrosine residue may confer distinct properties regarding receptor modulation compared to these similar compounds.
Case Studies and Research Findings
- Calcium Mobilization Study :
- Inhibition Studies :
- Pharmacological Applications :
Q & A
Q. What is the established mechanism of action of N-palmitoyl-tyrosine phosphoric acid (ammonium salt) in lysophosphatidic acid (LPA) receptor studies?
The compound acts as a selective competitive antagonist of LPA receptors, particularly targeting LPA₁ and LPA₃ subtypes. This antagonism is demonstrated via competitive binding assays, where it displaces radiolabeled LPA in a dose-dependent manner. Researchers should validate receptor specificity using cell lines expressing individual LPA receptor subtypes and confirm antagonism with calcium mobilization or cAMP inhibition assays .
Q. What are the recommended solvent systems and stability considerations for this compound in experimental workflows?
The ammonium salt form enhances aqueous solubility, making it suitable for buffer-based assays (e.g., PBS or HEPES, pH 7.4). However, prolonged storage in aqueous solutions should be avoided due to potential hydrolysis of the phosphoric acid ester bond. For long-term stability, store lyophilized powder at -20°C under inert gas (argon or nitrogen) .
Q. How can researchers confirm the structural integrity of the compound after synthesis or reconstitution?
Use tandem mass spectrometry (LC-MS/MS) to verify the molecular ion peak (expected m/z: ~508.6 for C₂₅H₄₈NO₇P⁻). For purity assessment, reverse-phase HPLC with a C18 column and UV detection at 220 nm is recommended. Cross-reference with NMR data (¹H and ³¹P) to confirm the palmitoyl and tyrosine-phosphate moieties .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While no acute toxicity is reported, standard PPE (gloves, goggles) is advised. The ammonium salt may release ammonia under acidic conditions; work in a fume hood when adjusting pH. Dispose of waste via incineration or chemical degradation (e.g., alkaline hydrolysis) per institutional guidelines .
Advanced Research Questions
Q. How to design experiments to resolve contradictions between in vitro receptor binding data and in vivo functional outcomes?
Discrepancies may arise from differential receptor subtype expression in cell lines vs. tissues. Use knockout mouse models (e.g., LPA₁⁻/⁻ or LPA₃⁻/⁻) to isolate target receptors. Pair in vitro binding assays (IC₅₀ determination) with in vivo vascular permeability models (e.g., Evans blue leakage assay) to correlate receptor antagonism with functional effects .
Q. What methodological strategies can validate competitive antagonism vs. allosteric modulation of LPA receptors?
Perform Schild analysis by co-administering increasing antagonist concentrations with varying LPA doses. A linear Schild plot with a slope of 1 indicates competitive antagonism. For allosteric effects, use fluorescence resonance energy transfer (FRET) to detect conformational changes in receptor-G protein complexes .
Q. How to address batch-to-batch variability in biological activity during synthesis?
Variability often stems from incomplete acylation of tyrosine. Implement QC steps: (1) Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 3:1, Rf ≈ 0.4). (2) Purify intermediates using silica gel column chromatography. (3) Validate biological activity with a standardized reporter assay (e.g., NF-κB activation in LPA-stimulated HEK293 cells) .
Q. What analytical approaches differentiate N-palmitoyl-tyrosine phosphoric acid from its degradation products?
Degradation (e.g., dephosphorylation or palmitoyl chain oxidation) can be detected using high-resolution mass spectrometry (HRMS) to identify fragment ions (e.g., m/z 313.2 for dephosphorylated tyrosine-palmitoyl). Pair with phosphoprotein staining (e.g., Pro-Q Diamond) in cellular assays to confirm functional integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
